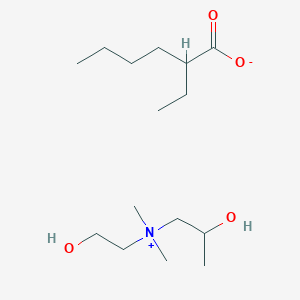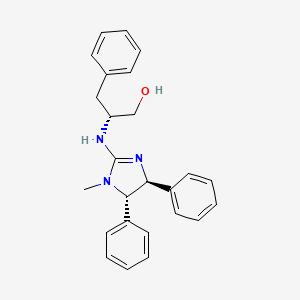
(R)-2-(((4S,5S)-1-methyl-4,5-diphenylimidazolidin-2-ylidene)amino)-3-phenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine is a chiral imidazolidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring multiple stereocenters, makes it a valuable subject for studying stereoselective reactions and chiral recognition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine typically involves the condensation of appropriate amines and aldehydes under controlled conditions. A common synthetic route includes the following steps:
Formation of the Imine Intermediate: The reaction between benzylamine and an appropriate aldehyde, such as benzaldehyde, in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a diamine, such as 1,2-diaminopropane, under basic conditions to form the imidazolidine ring.
Stereoselective Reduction: The final step involves the stereoselective reduction of the imine to form the desired chiral imidazolidine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace functional groups on the imidazolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Halides, alkoxides, and polar aprotic solvents.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazolidine derivatives.
Aplicaciones Científicas De Investigación
(4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine has several scientific research applications:
Medicinal Chemistry: It is used as a chiral building block in the synthesis of pharmaceuticals, particularly those requiring stereoselective properties.
Organic Synthesis: The compound serves as a catalyst or ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biological Studies: It is employed in studies related to enzyme inhibition and chiral recognition, providing insights into biological processes and drug interactions.
Industrial Applications: The compound is used in the development of new materials and polymers with specific chiral properties.
Mecanismo De Acción
The mechanism of action of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine involves its interaction with molecular targets through stereoselective binding. The compound’s chiral centers allow it to fit into specific active sites of enzymes or receptors, influencing their activity. This stereoselective binding can lead to inhibition or activation of biological pathways, depending on the target and the nature of the interaction.
Comparación Con Compuestos Similares
- (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-hydroxyethylimino]imidazolidine
- (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-aminoethylimino]imidazolidine
- (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-methoxyethylimino]imidazolidine
Uniqueness: The uniqueness of (4S,5S)-1,3-Dimethyl-4,5-diphenyl-2-[®-1-benzyl-2-hydroxyethylimino]imidazolidine lies in its specific stereochemistry and the presence of both benzyl and hydroxyethyl groups. These structural features contribute to its distinct reactivity and binding properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C25H27N3O |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
(2R)-2-[[(4S,5S)-1-methyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]amino]-3-phenylpropan-1-ol |
InChI |
InChI=1S/C25H27N3O/c1-28-24(21-15-9-4-10-16-21)23(20-13-7-3-8-14-20)27-25(28)26-22(18-29)17-19-11-5-2-6-12-19/h2-16,22-24,29H,17-18H2,1H3,(H,26,27)/t22-,23+,24+/m1/s1 |
Clave InChI |
MVELGMCOBCPIED-SGNDLWITSA-N |
SMILES isomérico |
CN1[C@H]([C@@H](N=C1N[C@H](CC2=CC=CC=C2)CO)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CN1C(C(N=C1NC(CC2=CC=CC=C2)CO)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


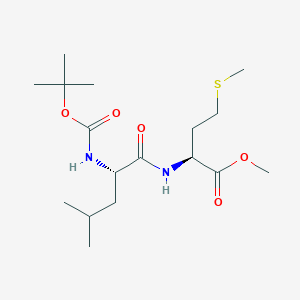


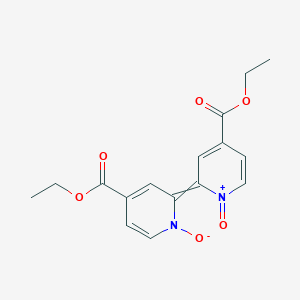
![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
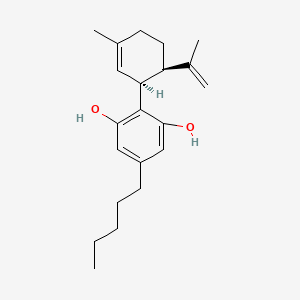
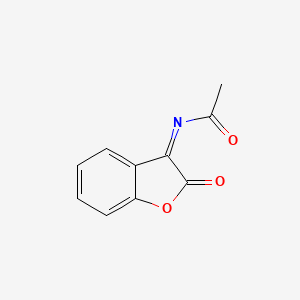
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
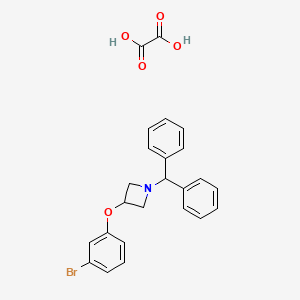
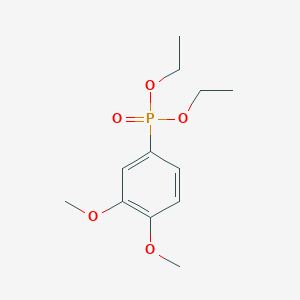
![2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid](/img/structure/B13817524.png)
![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)
